molecular formula C15H17NO2S B14133584 Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate

Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate

Cat. No.: B14133584
M. Wt: 275.4 g/mol
InChI Key: IYNKHYHWMJBUDV-UHFFFAOYSA-N
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Description

Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In the context of organic semiconductors, the compound’s electronic properties facilitate charge transport in devices like OFETs and OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-dimethylaminophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for applications in organic electronics and as a potential therapeutic agent .

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl 5-[4-(dimethylamino)phenyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)14-10-9-13(19-14)11-5-7-12(8-6-11)16(2)3/h5-10H,4H2,1-3H3

InChI Key

IYNKHYHWMJBUDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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